Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound that contains both isoxazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of the thiazole moiety. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, which can be used to introduce new substituents or modify existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar compounds to Ethyl 2-(5-methylisoxazole-3-carboxamido)thiazole-4-carboxylate include other heterocyclic compounds containing isoxazole or thiazole rings. Examples include:
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring but lacks the thiazole moiety.
2-Aminothiazole-4-carboxylate derivatives: These compounds contain the thiazole ring and are studied for their various biological activities.
The uniqueness of this compound lies in its combined isoxazole and thiazole rings, which may confer distinct biological properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-5-19-11(12-8)13-9(15)7-4-6(2)18-14-7/h4-5H,3H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLUVGOPLJHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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